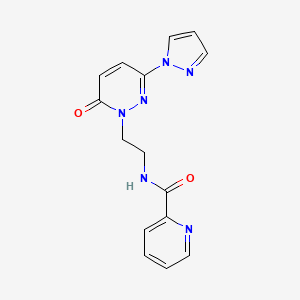

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)picolinamide

Description

Properties

IUPAC Name |

N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O2/c22-14-6-5-13(20-10-3-8-18-20)19-21(14)11-9-17-15(23)12-4-1-2-7-16-12/h1-8,10H,9,11H2,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPGTGYKIKACEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)picolinamide is a complex organic compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound consists of a pyridazine ring, a pyrazole moiety, and an acetamide group. Its molecular formula is , indicating a relatively complex structure that may contribute to its diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets, making it a subject of interest for further research.

Biological Activities

Research indicates that compounds similar to this compound exhibit several significant biological activities:

- Antitumor Activity : Various studies have shown that pyrazole and pyridazine derivatives can inhibit cancer cell lines. For instance, derivatives targeting the BRAF(V600E) mutation have demonstrated promising results in inhibiting tumor growth .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, showing potential as an anti-inflammatory agent. In vitro studies have indicated that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharides (LPS) .

- Antimicrobial Properties : Some derivatives have shown significant activity against bacterial strains, suggesting potential applications in treating infections .

The mechanism by which this compound exerts its effects may involve:

- Enzyme Inhibition : The compound may interact with enzymes involved in inflammatory processes or cancer proliferation, potentially leading to reduced activity of these pathways.

- Molecular Docking Studies : Preliminary molecular docking studies suggest that the compound may bind effectively to specific receptors or enzymes, which could elucidate its mechanism of action and identify potential off-target effects.

Case Studies

Several studies have explored the biological activity of similar compounds:

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Pyridazine Synthesis : Employing cyclization reactions to form the pyridazine structure.

- Amide Bond Formation : Coupling reactions to attach the acetamide group.

These synthetic routes often require optimization of reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity.

Scientific Research Applications

Research indicates that derivatives of pyrazole and pyridazine compounds exhibit various biological activities:

- Anticancer Properties : Compounds similar to N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)picolinamide have shown efficacy against multiple cancer cell lines. For example, studies have demonstrated significant cytotoxicity against breast cancer and leukemia cell lines, suggesting its potential as a lead compound for developing new anticancer drugs.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in these processes. Preliminary studies suggest that it could affect pathways related to cytokine production and leukocyte migration.

- Neuroprotective Effects : Some derivatives have exhibited neuroprotective properties in models of neurodegenerative diseases. This suggests potential applications in treating conditions such as Alzheimer's disease, where inflammation plays a critical role in disease progression.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:

- Formation of the pyridazine ring through nucleophilic substitution reactions.

- Introduction of the pyrazole moiety via cyclization reactions involving appropriate precursors.

- Amidation with picolinoyl chloride to yield the final product.

Molecular docking studies are essential for understanding the mechanism of action, providing insights into binding affinities with various biological targets such as enzymes and receptors involved in cancer proliferation and inflammation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated similar compounds with pyrazole and pyridazine structures, revealing that modifications can enhance biological activity, emphasizing structure-activity relationships (SAR) .

- Inflammation Modulation : Research demonstrated that compounds with similar frameworks could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thus presenting potential as anticancer agents .

Therapeutic Potential Overview

The therapeutic implications of this compound are broad:

| Application Area | Description |

|---|---|

| Anticancer Therapy | Potential lead for developing new drugs targeting various cancer types |

| Anti-inflammatory | May serve as an inhibitor for enzymes involved in inflammatory responses |

| Neuroprotective Effects | Preliminary studies suggest efficacy in models related to neurodegenerative diseases |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)picolinamide, we compare it with structurally analogous pyridazine derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Key Structural and Functional Comparisons

*Calculated based on standard atomic weights.

Key Observations :

Substituent Effects on Solubility :

- The picolinamide group in the target compound introduces a polar amide moiety, enhancing aqueous solubility compared to N-phenyl derivatives (e.g., the compound in ), which exhibit higher hydrophobicity.

- Methoxy-substituted analogs (e.g., 3-(Pyrazol-1-yl)-6-methoxypyridazine) prioritize lipophilicity, favoring membrane permeability but limiting solubility in polar solvents.

Bioactivity Trends: Pyrazole-pyridazine hybrids are frequently associated with kinase inhibition due to their ability to mimic ATP’s adenine binding. The ethyl-picolinamide side chain in the target compound may improve selectivity for specific kinase domains compared to simpler analogs.

This geometry may stabilize π-π stacking in protein binding sites.

Synthetic Complexity :

- The ethyl-picolinamide linkage introduces synthetic challenges (e.g., regioselective coupling) compared to direct aryl substitutions (e.g., N-phenyl derivatives), which are more straightforward to prepare .

Research Findings and Limitations

- Experimental Data Gaps: Direct comparative studies on the bioactivity of these analogs are scarce in the provided evidence.

- Computational Predictions : Molecular docking simulations suggest that the picolinamide group in the target compound could enhance binding affinity for kinases like BRAF or EGFR due to additional hydrogen bonds with the kinase hinge region.

- Thermodynamic Stability : Pyrazole-substituted pyridazines generally exhibit high thermal stability, but the amide group in the target compound may introduce conformational flexibility, affecting packing efficiency in solid-state structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.